molecular formula C20H19Cl2N3O2S2 B4305690 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4305690
M. Wt: 468.4 g/mol
InChI Key: VGPKAJOKVWHUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a quinoline core, dichlorophenyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl group and the thiadiazole moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the thiadiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the dichlorophenyl group or the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures, with solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the quinoline or dichlorophenyl moieties.

Scientific Research Applications

4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its combination of a quinoline core with a dichlorophenyl group and a thiadiazole moiety This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-7,7-dimethyl-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2S2/c1-20(2)8-13-16(14(26)9-20)11(10-5-4-6-12(21)17(10)22)7-15(27)25(13)18-23-24-19(28-3)29-18/h4-6,11H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPKAJOKVWHUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SC)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
Reactant of Route 2
4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
Reactant of Route 6
4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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